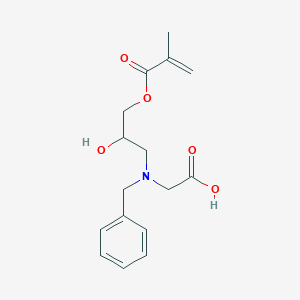
Nbg-gma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methacryloyloxypropyl group attached to a glycine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves several steps. One common method includes the reaction of glycine with benzyl chloride to form N-benzylglycine. This intermediate is then reacted with 2-hydroxy-3-methacryloyloxypropyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The methacryloyloxypropyl group allows the compound to participate in free radical polymerization reactions, forming polymers with various applications.
Applications De Recherche Scientifique
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves its interaction with various molecular targets and pathways. The compound’s methacryloyloxypropyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with biological membranes and improve drug delivery efficiency .
Comparaison Avec Des Composés Similaires
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be compared with other similar compounds such as:
N-Benzylglycine: Lacks the methacryloyloxypropyl group, making it less suitable for polymerization reactions.
N-(2-Hydroxy-3-methacryloyloxypropyl)glycine:
N-Benzyl-N-(2-hydroxypropyl)glycine: Lacks the methacryloyloxy group, limiting its use in polymer synthesis.
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
101184-87-6 |
|---|---|
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
Clé InChI |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
SMILES canonique |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonymes |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


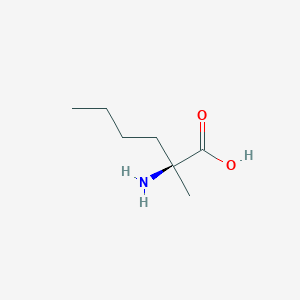
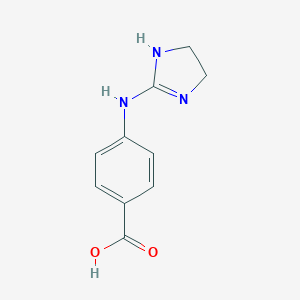
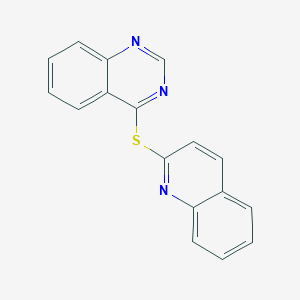
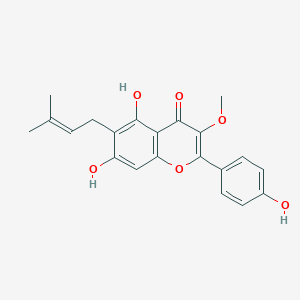

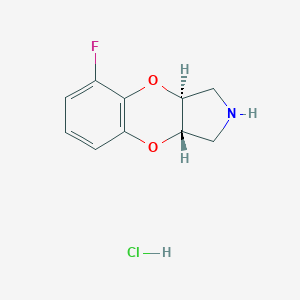
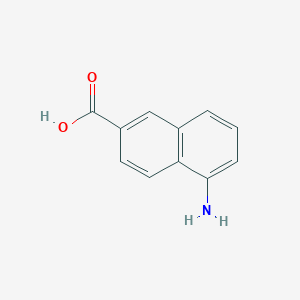
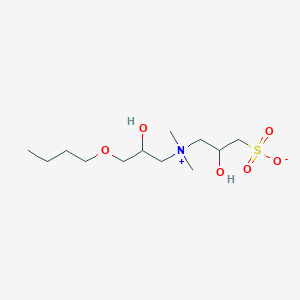
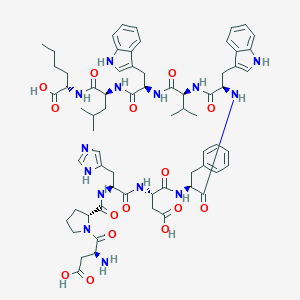
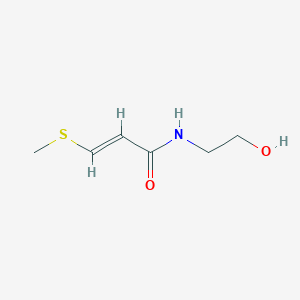

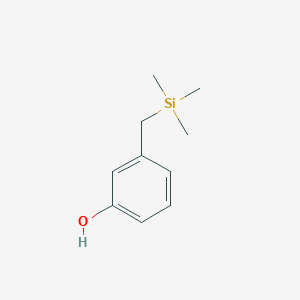
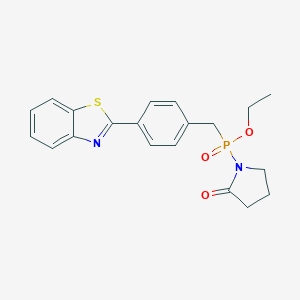
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
